molecular formula C11H11NO3 B1395194 Methyl 6-methoxy-1H-indole-5-carboxylate CAS No. 251107-30-9

Methyl 6-methoxy-1H-indole-5-carboxylate

Cat. No. B1395194
M. Wt: 205.21 g/mol
InChI Key: OXVBFGGHYOUQIM-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-1H-indole-5-carboxylate” is a chemical compound . It is a substituted 1H-indole .


Synthesis Analysis

This compound can be prepared by the esterification of indole-5-carboxylic acid . Its efficacy as a substrate for indigoid generation has been assessed . It may be used as a reactant in various processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Molecular Structure Analysis

The empirical formula of “Methyl 6-methoxy-1H-indole-5-carboxylate” is C10H9NO2 . The molecular weight is 175.18 .


Chemical Reactions Analysis

“Methyl 6-methoxy-1H-indole-5-carboxylate” may be used as a reactant in various chemical reactions, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

“Methyl 6-methoxy-1H-indole-5-carboxylate” is a white to pale cream to cream to yellow to orange to brown crystalline powder . Its melting point is 126-128 °C .

Scientific Research Applications

1. Spectroscopic and Computational Analysis Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a similar compound, has been characterized using spectroscopic methods (FT-IR, FT-Raman, UV, 1H and 13C NMR) and computational studies. This research provides insights into the electronic nature, vibrational modes, and reactivity of the molecule. The study also investigates its non-linear optical (NLO) properties, suggesting potential applications in materials science (Almutairi et al., 2017).

2. Interaction with Metal Ions Research on similar indole derivatives interacting with Zn(II), Cd(II), and Pt(II) metal ions has been conducted. Such studies are crucial for understanding the chemical behavior of indole derivatives in various biological and chemical environments, potentially leading to the development of new compounds with unique properties (Dendrinou-Samara et al., 1998).

3. Antioxidant and Cytotoxicity Properties Investigations into the antioxidant and cytotoxicity properties of 6-methoxytetrahydro-β-carboline derivatives, closely related to methyl 6-methoxy-1H-indole-5-carboxylate, have been conducted. These studies are significant for assessing the potential therapeutic applications of these compounds (Goh et al., 2015).

4. Application in Antitumoral Activities Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, a derivative of methyl 6-methoxy-1H-indole-5-carboxylate, has been studied for its antitumoral activities. The compound demonstrated significant inhibition of tumor cell growth, highlighting its potential in cancer treatment (Abreu et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The target organs are the respiratory system .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of “Methyl 6-methoxy-1H-indole-5-carboxylate” could be the development of new synthesis methods and its application in the treatment of various diseases.

properties

IUPAC Name

methyl 6-methoxy-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-6-9-7(3-4-12-9)5-8(10)11(13)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVBFGGHYOUQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697537
Record name Methyl 6-methoxy-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-1H-indole-5-carboxylate

CAS RN

251107-30-9
Record name Methyl 6-methoxy-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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